REACTION_CXSMILES
|
O/[N:2]=[C:3](\[C:9](=O)[CH3:10])/[C:4]([O:6][CH2:7][CH3:8])=[O:5].Cl.[O:13]([C:15]#[N:16])[K]>CCO.O.[Pd]>[CH3:10][C:9]1[NH:16][C:15](=[O:13])[NH:2][C:3]=1[C:4]([O:6][CH2:7][CH3:8])=[O:5]
|
Name
|
|
Quantity
|
8.5 g
|
Type
|
reactant
|
Smiles
|
O\N=C(\C(=O)OCC)/C(C)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0.42 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
KOCN
|
Quantity
|
6.5 g
|
Type
|
reactant
|
Smiles
|
O([K])C#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at RT for 3 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite which
|
Type
|
WASH
|
Details
|
was subsequently washed with EtOH
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated slightly
|
Type
|
CUSTOM
|
Details
|
to remove some of the EtOH
|
Type
|
CUSTOM
|
Details
|
was kept below 40° C
|
Type
|
ADDITION
|
Details
|
A 5M solution of aqueous HCl (5 mL) was added to the yellow solution
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C
|
Type
|
WAIT
|
Details
|
After 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with a cold 1:1 mixture of MeOH/water (20 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(NC(N1)=O)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 18.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |